4-Fluoro-2-(2-methylphenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
4-fluoro-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-4-2-3-5-10(8)11-6-9(12)7-13-11/h2-5,9,11,13H,6-7H2,1H3 |
InChI Key |
MZGZLLMJRVTCJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(CN2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 2 2 Methylphenyl Pyrrolidine and Its Derivatives
Strategies for Constructing the Pyrrolidine (B122466) Core with Precision
The formation of the pyrrolidine ring is the foundational step in the synthesis of 4-Fluoro-2-(2-methylphenyl)pyrrolidine. Several modern synthetic strategies offer the required control over stereochemistry and functional group compatibility.
Cyclization Reactions Utilizing Precursors for Pyrrolidine Ring Formation
Intramolecular cyclization reactions are a powerful tool for the formation of the pyrrolidine ring. These reactions typically involve the formation of a carbon-nitrogen bond to close the five-membered ring. A common approach involves the use of precursors containing both a nucleophilic nitrogen atom and an electrophilic carbon center, separated by a suitable tether. For the synthesis of a 4-fluoropyrrolidine, a key precursor could be a γ-amino alcohol, where the hydroxyl group can be converted into a good leaving group, or a γ-amino halide.
Recent advancements have focused on the development of stereoselective cyclization methods. For instance, the use of chiral auxiliaries or catalysts can direct the formation of specific stereoisomers. The choice of solvent and base can also play a crucial role in the efficiency and stereochemical outcome of the cyclization.
| Precursor Type | Cyclization Strategy | Key Reagents/Conditions | Outcome |
| γ-Amino alcohol | Conversion of alcohol to leaving group followed by intramolecular nucleophilic substitution | 1. Mesyl chloride, triethylamine (B128534); 2. Base (e.g., K2CO3) | Formation of the pyrrolidine ring |
| γ-Amino halide | Direct intramolecular nucleophilic substitution | Base (e.g., NaH) | Pyrrolidine ring formation |
| N-protected amino aldehyde/ketone | Reductive amination with a suitable amine | Reducing agent (e.g., NaBH(OAc)3) | Construction of the pyrrolidine skeleton |
Intramolecular Amination and C-H Functionalization Approaches
Modern synthetic chemistry has seen a surge in the development of C-H functionalization reactions, which offer a more atom-economical approach to ring construction. Intramolecular C-H amination involves the direct conversion of a C-H bond into a C-N bond, often catalyzed by transition metals such as rhodium, palladium, or copper. This strategy can be particularly effective for the synthesis of pyrrolidines from linear amine precursors.
For the synthesis of this compound, a suitable precursor would be an open-chain amine with a fluorine atom at the δ-position relative to the nitrogen. The catalyst would then facilitate the cyclization by activating a C-H bond at the α-position. The regioselectivity of the C-H activation is a critical aspect of this methodology.
Table of Catalyst Systems for Intramolecular C-H Amination:
| Catalyst | Ligand | Oxidant | Key Features |
| Rh₂(OAc)₄ | - | PhI(OAc)₂ | High efficiency for amination of unactivated C-H bonds |
| Pd(OAc)₂ | Various phosphine or N-heterocyclic carbene ligands | O₂ or other oxidants | Good functional group tolerance |
| Cu(I) or Cu(II) salts | Bipyridine or phenanthroline-based ligands | Peroxides | Cost-effective and versatile |
1,3-Dipolar Cycloaddition Reactions as a Versatile Route
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and highly versatile method for the construction of five-membered heterocyclic rings, including pyrrolidines. This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).
In the context of synthesizing this compound, an azomethine ylide would serve as the 1,3-dipole. The dipolarophile would be a fluorinated alkene. The substituents on both the azomethine ylide and the alkene dictate the substitution pattern of the resulting pyrrolidine ring. The stereochemistry of the cycloaddition is often highly controlled, proceeding in a suprafacial manner.
The generation of the azomethine ylide is a key step and can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, or the desilylation of N-(trimethylsilylmethyl)amines.
Methodologies for Introducing the 2-Methylphenyl Moiety
The introduction of the 2-methylphenyl (o-tolyl) group at the 2-position of the pyrrolidine ring is a critical transformation that significantly influences the biological activity of the final compound. The steric hindrance of the ortho-methyl group requires careful selection of the synthetic methodology.
Nucleophilic Substitution and Coupling Strategies
If the pyrrolidine ring is pre-formed with a suitable leaving group at the 2-position (e.g., a halide or a sulfonate), the 2-methylphenyl group can be introduced via a nucleophilic substitution reaction. This would involve the use of an organometallic reagent derived from 2-bromotoluene, such as a Grignard reagent or an organolithium species.
Alternatively, modern cross-coupling reactions, such as the Suzuki, Stille, or Negishi coupling, can be employed. These reactions typically involve a palladium catalyst to couple a 2-halopyrrolidine derivative with a 2-methylphenylboronic acid (Suzuki), a 2-methylphenylstannane (Stille), or a 2-methylphenylzinc reagent (Negishi). These methods are known for their high functional group tolerance and efficiency.
Organometallic Reagent-Mediated Additions (e.g., Grignard Reagents)
A powerful strategy for the stereoselective synthesis of 2-substituted pyrrolidines involves the addition of organometallic reagents to a cyclic imine or a related electrophile. For the synthesis of this compound, a 4-fluoropyrroline precursor could be reacted with a 2-methylphenyl Grignard reagent (2-MeC₆H₄MgBr) or a 2-methylphenyl organolithium reagent.
The stereochemical outcome of the addition can often be controlled by the use of chiral auxiliaries or by the inherent stereochemistry of the pyrroline precursor. The reaction conditions, such as the choice of solvent and temperature, are critical for achieving high diastereoselectivity.
Table of Organometallic Reagents and Their Applications:
| Organometallic Reagent | Precursor | Typical Conditions | Outcome |
| 2-Methylphenylmagnesium bromide (Grignard) | 4-Fluoropyrroline or N-acylimminium ion | Anhydrous THF or diethyl ether, low temperature | Addition to the C=N bond to form the 2-substituted pyrrolidine |
| 2-Methylphenyllithium | 4-Fluoropyrroline or activated imine | Anhydrous ethereal solvent, low temperature | Highly reactive, may require careful control of stoichiometry and temperature |
| (2-Methylphenyl)₂CuLi (Gilman reagent) | α,β-Unsaturated lactam | Anhydrous THF, low temperature | Conjugate addition to form a 3-(2-methylphenyl)pyrrolidinone, which can be further modified |
Regio- and Stereoselective Fluorination at the Pyrrolidine C4 Position
Achieving regio- and stereoselectivity during the fluorination of the pyrrolidine ring is a formidable challenge. The five-membered ring's flexibility allows it to adopt various conformations, which can complicate selective functionalization. beilstein-journals.orgresearchgate.net The position and stereochemistry of the fluorine substituent are critical, as they can induce specific ring puckering and conformational biases through stereoelectronic effects like the gauche and anomeric effects. beilstein-journals.orgnih.gov
Hypervalent iodine reagents, in combination with a fluoride (B91410) source like a hydrogen fluoride (HF) complex, have emerged as effective tools for the fluorocyclization of unsaturated amines to form fluorinated pyrrolidines. acs.orgacs.orgthieme-connect.com These reagents are valued for being mild, low-toxicity, and environmentally benign alternatives to other fluorinating agents. acs.org
A common strategy involves the intramolecular aminofluorination of homoallylamine derivatives. acs.org In this approach, a reagent system composed of a hypervalent iodine compound, such as Phenyliodine diacetate (PhI(OAc)₂), and a fluoride source, like Pyridine·HF, is used. acs.orgacs.org The reaction typically proceeds in a solvent like dichloromethane (CH₂Cl₂) at room temperature. acs.org The mechanism is believed to involve the in-situ formation of difluoroiodobenzene, which activates the double bond of the homoallylamine substrate. This leads to the generation of a bridged iodonium intermediate, which then undergoes a nucleophilic attack by the nitrogen atom to form the pyrrolidine ring, followed by an Sₙ2-type substitution by the fluoride ion to install the fluorine atom. acs.org
Research has demonstrated that this method can be extended to catalytic systems. By using a catalytic amount of an iodoarene (e.g., p-iodotoluene) in the presence of a terminal oxidant like m-chloroperoxybenzoic acid (mCPBA), the hypervalent iodine species can be regenerated in situ, making the process more efficient. acs.orgthieme-connect.com
Table 1: Stoichiometric Aminofluorination of N-Tosyl-3-butenylamine using PhI(OAc)₂ and Py·HF
| Entry | Hypervalent Iodine Reagent (equiv.) | Fluorine Source (equiv.) | Yield (%) |
|---|---|---|---|
| 1 | PhI(OAc)₂ (1.2) | Py·HF (3.0) | 75 |
| 2 | PhI(OAc)₂ (1.2) | 55% HF (3.0) | 65 |
| 3 | PhI(OAc)₂ (1.2) | TEA·5HF (3.0) | 45 |
| 4 | PhI(OAc)₂ (1.5) | Py·HF (3.0) | 94 |
Data synthesized from a study on the synthesis of 3-fluoropyrrolidines. acs.org
Enantioselective fluorination is crucial for accessing specific, biologically active stereoisomers. Strategies to achieve this often involve catalysis, utilizing either chiral metal complexes or organocatalysts to control the stereochemical outcome.
One notable metal-free approach involves the use of chiral aryl iodide catalysts for the fluoroamination of alkenes. nih.gov This method employs HF-pyridine as the fluoride source and mCPBA as the oxidant. The chiral catalyst directs the approach of the reagents, enabling the formation of fluorine-containing stereocenters with high diastereo- and enantioselectivity. nih.gov While initially developed for synthesizing β-fluoroaziridines, this catalytic system has been successfully applied to other substrates to afford anti-β-fluoropyrrolidines. nih.gov
Transition-metal catalysis also provides powerful avenues for enantioselective fluorination. For instance, silver(I) and copper(I) complexes paired with chiral ligands have been used in asymmetric [3+2] cycloaddition reactions to construct chiral pyrrolidine rings. acs.orgorganic-chemistry.orgmdpi.com By employing fluorinated building blocks in these reactions, such as methyl α-fluoroacrylate, it is possible to synthesize highly functionalized and optically enriched fluorinated pyrrolidines. acs.org The choice of metal and ligand is critical for controlling both the diastereo- and enantioselectivity of the final product. organic-chemistry.org
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiopure compounds is paramount in pharmaceutical development. Several core strategies in asymmetric synthesis can be applied to produce specific enantiomers of this compound.
A classic and reliable method for inducing stereocontrol is the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary can be cleaved and recycled. sigmaaldrich.com
Prominent examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net In the context of synthesizing the target pyrrolidine, a chiral auxiliary could be attached to a precursor molecule. For example, in an asymmetric alkylation or aldol (B89426) reaction designed to set the stereocenters of the pyrrolidine ring, the auxiliary would shield one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thereby creating the desired stereoisomer with high diastereoselectivity. researchgate.netresearchgate.net The successful application of this methodology has been demonstrated in the total synthesis of numerous complex natural products. wikipedia.org
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions |
| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid | Diels-Alder reactions, Michael additions |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of amides |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines |
Information sourced from general reviews on chiral auxiliaries. sigmaaldrich.comwikipedia.org
In recent decades, organocatalysis has risen as a powerful tool for asymmetric synthesis, complementing traditional metal-based catalysts. mdpi.com Chiral amines derived from natural amino acids, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), are frequently used to catalyze reactions like asymmetric Michael additions and Robinson annulations. mdpi.comnih.gov These catalysts operate by forming transient chiral enamines or iminium ions with the substrate, which then react with high stereoselectivity. researchgate.net This strategy could be employed to construct the chiral pyrrolidine scaffold of the target molecule from acyclic precursors. researchgate.net
Metal-catalyzed asymmetric synthesis offers another robust approach. For instance, iridium-catalyzed asymmetric allylic alkylation followed by fluorination has been used to prepare chiral fluorinated molecules. mdpi.com Similarly, copper-catalyzed cascade reactions can produce diverse exo-pyrrolidine derivatives with multiple contiguous stereogenic centers, including a fluorinated quaternary center at the C4 position, with excellent enantio- and diastereoselectivity. mdpi.com
A diastereoselective synthesis involves creating a mixture of diastereomers in which one is favored over the others. This can be achieved through various means, including substrate control, auxiliary control, or reagent control. For instance, the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can lead to the formation of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with very high diastereoselectivity (dr >99/1). nih.gov Although this example involves a trifluoromethyl group, the principle of using a ring-expansion/rearrangement of a smaller chiral precursor to set the stereochemistry of a pyrrolidine ring is a viable strategy.
When a synthesis produces a mixture of enantiomers (a racemate) or diastereomers, resolution techniques are required to isolate the desired pure stereoisomer. Classical resolution involves reacting the mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. For non-salt-forming compounds, separation can be achieved through chiral chromatography.
In another approach, a diastereoselective synthesis can be designed to produce a separable mixture of diastereomers. After separation by standard techniques like column chromatography, the chiral auxiliary or directing group is removed from the desired diastereomer to yield the enantiopure product. For example, a triphenylcarbenium tetrafluoroborate-promoted carbofluorination has been used for the diastereoselective synthesis of fluorine-containing pyrrolizidines. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| Phenyliodine diacetate | PhI(OAc)₂ |
| Pyridine·HF | Pyridinium polyhydrogen fluoride |
| Dichloromethane | CH₂Cl₂ |
| p-Iodotoluene | 4-Iodotoluene |
| m-Chloroperoxybenzoic acid | mCPBA |
| Methyl α-fluoroacrylate | - |
| Evans' oxazolidinones | - |
| Oppolzer's camphorsultam | - |
| Diarylprolinol silyl ethers | - |
| 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines | - |
Total Synthesis and Semisynthesis Approaches to Complex this compound Architectures
The construction of complex molecules such as this compound can be approached through either total synthesis, starting from simple, achiral precursors, or semisynthesis, which utilizes a readily available, often naturally derived, chiral starting material. A common and effective strategy in the synthesis of substituted pyrrolidines is to start from chiral pool materials like amino acids, which provide a stereochemically defined scaffold.
A plausible retrosynthetic analysis for this compound suggests a key intermediate in the form of a 4-hydroxy-2-(2-methylphenyl)pyrrolidine derivative. The hydroxyl group serves as a precursor to the fluorine atom, which can be introduced in a later step via nucleophilic fluorination. This hydroxy-pyrrolidine intermediate can, in turn, be derived from precursors such as L-pyroglutamic acid or through stereoselective cyclization strategies.
Convergent Synthesis: A convergent approach to this compound would involve the synthesis of two or more key fragments, which are then combined to form the final product. While no direct convergent synthesis for this specific molecule is prominently described, a conceptual pathway can be envisioned. For instance, a fragment containing the 2-(2-methylphenyl) moiety could be coupled with a C4-building block that already contains the fluorine atom or a precursor. However, controlling the stereochemistry in such a coupling can be challenging.
A more practical and widely documented approach for related structures follows a more linear, yet highly adaptable, pathway that can be considered a form of divergent synthesis . In this strategy, a common intermediate is synthesized and then elaborated into a variety of final products. For the target molecule, a key common intermediate would be an N-protected 4-hydroxy-2-(2-methylphenyl)pyrrolidine. From this intermediate, a range of derivatives can be accessed.
A hypothetical divergent synthesis could commence from a chiral precursor like (S)-4-hydroxyproline. The synthesis would involve the protection of the nitrogen, followed by the introduction of the 2-methylphenyl group at the 2-position. A crucial step would be the stereoselective fluorination of the hydroxyl group. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for such transformations. These reagents typically lead to an inversion of stereochemistry at the carbon center, which must be accounted for in the synthetic design.
| Step | Transformation | Key Reagents/Conditions | Intermediate |
| 1 | Protection of amine | Boc₂O, Et₃N | N-Boc-4-hydroxyproline |
| 2 | Grignard reaction | 2-methylphenylmagnesium bromide | N-Boc-2-(2-methylphenyl)pyrrolidin-4-ol |
| 3 | Fluorination | DAST or Deoxo-Fluor | N-Boc-4-fluoro-2-(2-methylphenyl)pyrrolidine |
| 4 | Deprotection | TFA or HCl | This compound |
This table represents a conceptual synthetic pathway. Actual reaction conditions and stereochemical outcomes would require experimental optimization.
The synthetic routes to this compound are designed to be integrated into longer, multi-step sequences for the creation of more complex molecules. The pyrrolidine ring, once formed and functionalized, can serve as a versatile scaffold for further elaboration.
For example, the nitrogen atom of the deprotected this compound can be functionalized through various reactions such as acylation, alkylation, or sulfonylation. This allows for the attachment of other molecular fragments, leading to the construction of larger and more complex architectures.
The development of stereoselective methods for the synthesis of 2,4-disubstituted pyrrolidines is of great interest. One such approach involves the use of chiral auxiliaries to control the stereochemistry during the formation of the pyrrolidine ring. For instance, the asymmetric synthesis of pyrrolidines can be achieved via oxetane desymmetrization, which allows for the construction of a quaternary stereocenter at the 3-position. While not directly applicable to the target molecule, this highlights the advanced strategies being developed to control stereochemistry in pyrrolidine synthesis.
Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes. This method can provide enantioenriched fluorinated pyrrolidines with high stereoselectivity. Although this approach would require a specifically designed fluorinated dipolarophile, it represents a modern and efficient way to construct the desired heterocyclic core.
The choice of synthetic strategy, whether convergent or divergent, and the specific reactions employed will ultimately depend on the desired stereochemistry of the final product and the availability of starting materials. The synthesis of this compound and its derivatives remains a challenging yet important area of research, with new and innovative methodologies continually being developed.
Mechanistic and Kinetic Investigations of Chemical Transformations Involving 4 Fluoro 2 2 Methylphenyl Pyrrolidine
Mechanistic Elucidation of C-F Bond Formation Reactions
The formation of a carbon-fluorine bond is a thermodynamically favorable process but is often associated with high kinetic barriers. nih.gov Modern synthetic methods frequently rely on transition-metal catalysis to overcome these challenges. nih.gov Palladium-catalyzed reactions, in particular, have emerged as powerful tools for C-F bond formation, including the functionalization of C-H bonds. nih.govresearchgate.net
A prevalent mechanism for palladium-catalyzed C-H fluorination involves a Pd(II)/Pd(IV) catalytic cycle. nih.govresearchgate.net This cycle is generally understood to proceed through several key steps:
C-H Activation/Cyclometalation: The reaction is often initiated by the activation of a C-H bond by a Pd(II) species, forming a cyclometalated Pd(II) complex. researchgate.net
Oxidation: The resulting Pd(II) intermediate is then oxidized to a high-valent Pd(IV) species. This oxidation can be accomplished using either electrophilic "F+" reagents, which serve as both the oxidant and the fluorine source, or by using an external oxidant in combination with a nucleophilic fluoride (B91410) source. nih.gov
Ligand Exchange: In cases where an external oxidant is used, the Pd(IV) complex may undergo ligand exchange to incorporate a fluoride ion. nih.govresearchgate.net
Reductive Elimination: The final, and often most challenging, step is the C-F bond-forming reductive elimination from the Pd(IV)-fluoride complex, which regenerates the active Pd(II) catalyst. nih.govacsgcipr.org This step is known to be sluggish, which presents a significant hurdle in developing efficient fluorination catalysts. nih.gov
The major challenge in this cycle is facilitating the reductive elimination of the C-F bond from the Pd(IV) center, a step that is often kinetically disfavored compared to other potential reaction pathways. nih.govacsgcipr.org
The formation of the C-F bond from the key organo-Pd(IV) fluoride intermediate is not always a straightforward inner-sphere reductive elimination. researchgate.net There is a well-documented competition between this pathway and an outer-sphere SN2-type nucleophilic attack. researchgate.netnih.gov
Inner-Sphere Reductive Elimination: This pathway involves the direct formation of the C-F bond from the ligands attached to the palladium center. The choice of ligands on the palladium catalyst is critical, as sterically hindered ligands can facilitate this step by preventing catalyst aggregation and promoting the desired bond formation. acsgcipr.org
Outer-Sphere Nucleophilic Attack: In this alternative mechanism, a nucleophile (such as a fluoride ion from the salt or another nucleophilic species present in the reaction mixture) attacks the carbon atom of the C-Pd bond in an SN2 fashion. nih.gov This can lead to the desired C-F bond but can also result in the formation of undesired byproducts if other nucleophiles (e.g., oxygen or nitrogen nucleophiles) are present and successfully compete. nih.gov
Controlling the selectivity between these two pathways is a central theme in catalyst design. For instance, using neutral directing groups instead of anionic ones can generate cationic Pd(IV) intermediates, which have been shown to favor C-F reductive elimination over competing pathways. nih.gov
Reaction Mechanisms Governing Pyrrolidine (B122466) Ring Construction
The synthesis of the pyrrolidine scaffold itself can be achieved through various powerful chemical transformations. These methods provide access to a wide range of substituted pyrrolidines, including the 2-aryl substitution pattern found in the target molecule.
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a classic and highly effective method for constructing the five-membered pyrrolidine ring. nih.govacs.org This reaction forms two new carbon-carbon bonds in a single step, often with a high degree of stereocontrol. nih.gov The azomethine ylides can be generated from various precursors, including the reductive treatment of tertiary amides. acs.org
Intramolecular Cyclization: The pyrrolidine ring can be formed through the intramolecular cyclization of suitably functionalized acyclic precursors. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds is a powerful method for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org Another approach involves the intramolecular amination of organoboronates. organic-chemistry.org
Ring Contraction of Pyridines: An innovative approach involves the photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jp This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. osaka-u.ac.jpnih.gov
Kinetic Studies on Reaction Rates and Order in Reactants
Kinetic studies are essential for understanding reaction mechanisms, optimizing conditions, and identifying rate-determining steps. While specific kinetic data for reactions involving 4-Fluoro-2-(2-methylphenyl)pyrrolidine are not widely published, general principles can be illustrated from studies on analogous systems, such as the nucleophilic aromatic substitution (SNAr) reaction of 2,4-difluoronitrobenzene (B147775) with pyrrolidine. core.ac.uk
Automated continuous-flow reactor systems coupled with online HPLC analysis allow for the efficient collection of high-resolution kinetic data. core.ac.uk By systematically varying parameters such as reactant concentrations and temperature, one can determine the reaction order with respect to each reactant and calculate activation energies. core.ac.uk For example, in a nucleophilic fluorination reaction, the rate is often dependent on the electrophilicity of the substrate; acyl chlorides with electron-withdrawing groups exhibit faster initial reaction rates due to the increased positive character of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Below is an illustrative data table showing how reaction rates might vary with substrate electronics in a hypothetical fluorination reaction, based on the principles observed in related systems. nih.gov
| Substrate (Ar-COCl) | Para-Substituent (on Ar) | Relative Initial Rate | Carbonyl Stretching Frequency (cm⁻¹) |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | -NO₂ (Electron-withdrawing) | 10.5 | 1785 |
| 4-Chlorobenzoyl chloride | -Cl (Electron-withdrawing) | 3.2 | 1770 |
| Benzoyl chloride | -H (Neutral) | 1.0 | 1760 |
| 4-Methylbenzoyl chloride | -CH₃ (Electron-donating) | 0.4 | 1752 |
This table is illustrative, based on the principle that more electrophilic substrates (with higher C=O stretching frequencies) react faster in nucleophilic substitution reactions. nih.gov
Influence of Fluorine Substitution on Reactivity and Selectivity Profiles
The presence of a fluorine atom at the C-4 position of the pyrrolidine ring has profound stereoelectronic consequences that dictate the ring's conformation and, consequently, its reactivity and the selectivity of reactions it undergoes. nih.govbeilstein-journals.org
The pyrrolidine ring is non-planar and exists in puckered "envelope" conformations. nih.gov A fluorine substituent at C-4 strongly influences the preferred pucker through stereoelectronic effects:
Gauche Effect: This effect describes the tendency for a fluorine atom to prefer a gauche orientation relative to an adjacent electron-withdrawing group, such as the nitrogen atom in the pyrrolidine ring. beilstein-journals.org
Anomeric Effect: A generalized anomeric effect, involving the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*C-F), can also play a significant role in stabilizing certain conformations. beilstein-journals.org
| Compound | Key Stereoelectronic Effect | Favored Ring Pucker | Impact on Reactivity |
|---|---|---|---|
| cis-4-Fluoropyrrolidine derivative | Gauche Effect / Anomeric Effect | Endo | Shields one face of the ring, directing incoming reagents to the opposite face. |
| trans-4-Fluoropyrrolidine derivative | Gauche Effect / Anomeric Effect | Exo | Exposes a different face of the ring, potentially reversing diastereoselectivity compared to the cis-isomer. |
This table summarizes the conformational influence of fluorine substitution based on established principles for fluorinated prolines. nih.govbeilstein-journals.org
Stereochemical Course of Reactions: Mechanisms of Asymmetric Induction
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule in excess over the other. youtube.com The basis of asymmetric induction is the creation of diastereomeric transition states that have different energies. youtube.com The larger the energy difference between these transition states, the higher the enantiomeric excess (ee) of the product. youtube.com
In the synthesis of chiral pyrrolidines like this compound, asymmetric induction can be achieved using chiral catalysts. For example, in an intramolecular aza-Michael cyclization to form a pyrrolidine ring, a chiral phosphoric acid can act as a Brønsted acid catalyst. whiterose.ac.uk The catalyst protonates the substrate, and the resulting chiral ion pair proceeds through a transition state where the stereochemistry is dictated by the chiral environment of the catalyst's counter-anion. This leads to the preferential formation of one enantiomer of the cyclized product. whiterose.ac.uk
The efficiency of such a process is typically reported as enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other.
| Reaction Type | Chiral Catalyst/Auxiliary | Mechanism of Induction | Typical Enantiomeric Excess (% ee) |
|---|---|---|---|
| Aza-Michael Cyclization | Chiral Phosphoric Acid | Formation of a chiral ion pair, leading to diastereomeric transition states. whiterose.ac.uk | 85-99% |
| Organo-SOMO Cycloaddition | Chiral Amine Catalyst | Formation of a chiral enamine radical cation intermediate that directs the cyclization. nih.gov | 89-96% |
| Nucleophilic Addition to Chiral Imine | Chiral Sulfinimine Auxiliary | The chiral auxiliary on the nitrogen directs the nucleophilic attack to one face of the imine. nih.gov | >95% (as diastereomeric excess) |
This table provides examples of asymmetric strategies used in the synthesis of chiral pyrrolidines and the typical levels of stereocontrol achieved. whiterose.ac.uknih.govnih.gov
Theoretical and Computational Chemistry Approaches to 4 Fluoro 2 2 Methylphenyl Pyrrolidine
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the ground state geometries and various electronic properties of chemical compounds. For a molecule like 4-Fluoro-2-(2-methylphenyl)pyrrolidine, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311G(d,p), would provide significant insights into its molecular structure and behavior. nih.gov
Optimization of Molecular Structures and Conformational Isomers
The conformational landscape of the pyrrolidine (B122466) ring is a critical aspect of its structure. The ring is not planar and typically adopts envelope or twisted conformations. nih.govnih.gov For this compound, the presence of a fluorine atom at the 4-position and a 2-methylphenyl group at the 2-position introduces significant steric and electronic effects that influence the preferred puckering of the pyrrolidine ring. researchgate.netnih.gov
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. nih.gov A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into its potential reactivity in chemical reactions. karazin.uasemanticscholar.org
Below is a hypothetical data table illustrating the kind of results that would be obtained from such a calculation.
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| Energy Gap (ΔE) | 6.0 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, the MEP surface would likely show a region of negative potential around the fluorine atom and the nitrogen atom of the pyrrolidine ring, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the nitrogen, would exhibit a positive potential. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global chemical reactivity of a molecule. researchgate.net These descriptors provide a quantitative measure of various aspects of reactivity.
Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity (-χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. It is calculated as μ2 / 2η.
A hypothetical table of these descriptors for this compound is presented below.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 3.0 |
| Chemical Softness (S) | 0.33 |
| Electronegativity (χ) | 3.5 |
| Chemical Potential (μ) | -3.5 |
| Electrophilicity Index (ω) | 2.04 |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding interactions between orbitals.
Hyperconjugative Effects
Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a significant role in the structure and stability of this compound. These interactions can be effectively modeled using computational methods such as Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with Density Functional Theory (DFT) calculations.
Another important set of hyperconjugative interactions involves the lone pair of electrons on the nitrogen atom (nN) and their delocalization into the antibonding orbitals of adjacent C-C and C-H bonds (nN → σ*). These interactions are crucial in determining the geometry around the nitrogen atom and the puckering of the pyrrolidine ring.
The strength of these hyperconjugative interactions can be quantified computationally by calculating the second-order perturbation theory energy of interaction (E(2)) between the donor and acceptor orbitals. A higher E(2) value indicates a stronger interaction.
Table 1: Calculated Hyperconjugative Interaction Energies (E(2)) in a Model System of this compound
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |
| σ(C3-H) | σ(C4-F) | 1.8 |
| σ(C5-H) | σ(C4-F) | 1.5 |
| n(N) | σ(C2-C3) | 3.2 |
| n(N) | σ(C5-C4) | 2.9 |
| σ(C-H) of methyl | π*(Aryl ring) | 0.9 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its flexibility, the influence of solvent on its structure, and the thermodynamics of its conformational changes.
The pyrrolidine ring is known to adopt various puckered conformations, typically described as envelope and twist forms. The presence of substituents at the C2 and C4 positions in this compound will influence the relative energies of these conformers. MD simulations can map the potential energy surface of the ring puckering and identify the most stable and low-energy conformations. The simulations can also reveal the energy barriers between different conformers, providing information about the rates of conformational interconversion.
Solvation plays a critical role in the behavior of molecules, and MD simulations can explicitly model the interactions between this compound and solvent molecules. By performing simulations in different solvents (e.g., water, methanol, chloroform), it is possible to investigate how the solvent environment affects the conformational preferences of the molecule. For instance, polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents may favor more compact structures. The analysis of radial distribution functions from MD simulations can provide detailed information about the solvation shell around different parts of the molecule.
Table 2: Predicted Conformational Population of this compound in Different Solvents from Molecular Dynamics Simulations
| Solvent | Predominant Conformer | Population (%) |
| Gas Phase | Envelope (C4-endo) | 65 |
| Water | Twist (C3-endo, C4-exo) | 55 |
| Chloroform | Envelope (C4-endo) | 60 |
In Silico Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and predicting reaction kinetics. For this compound, in silico modeling can be used to explore various potential reaction pathways, such as N-alkylation, acylation, or ring-opening reactions. researchgate.net
By using quantum mechanical methods like DFT, it is possible to map out the potential energy surface for a given reaction. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The transition state is a first-order saddle point on the potential energy surface and represents the highest energy point along the reaction coordinate.
The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in an SN2 reaction at the nitrogen atom, the transition state would show the incoming and leaving groups partially bonded to the nitrogen. The calculated energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate.
Furthermore, computational methods can be used to investigate the influence of catalysts, solvents, and substituent effects on the reaction pathway and energetics. For instance, explicit solvent molecules can be included in the calculations to model their role in stabilizing charged intermediates or transition states.
Table 3: Calculated Activation Energies for a Hypothetical N-methylation Reaction of this compound
| Reaction Step | Computational Method | Solvent | Activation Energy (kcal/mol) |
| N-methylation | B3LYP/6-31G(d) | Gas Phase | 25.2 |
| N-methylation | B3LYP/6-31G(d) | Water (PCM) | 22.8 |
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR, UV-Vis)
First-principles calculations, based on quantum mechanics, allow for the accurate prediction of various spectroscopic parameters, which can be used to aid in the characterization and identification of molecules like this compound.
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict nuclear magnetic resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific resonances to individual atoms. The accuracy of these predictions can be further improved by considering conformational averaging and solvent effects.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. These predictions can help in understanding the electronic structure of the molecule and in interpreting its UV-Vis spectrum.
Table 4: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹³C NMR | δ(C4-F) | 88.5 ppm |
| ¹⁹F NMR | δ(F) | -185.2 ppm |
| IR | ν(C-F stretch) | 1085 cm⁻¹ |
| UV-Vis | λmax | 265 nm |
Structural Diversification and Chemical Space Exploration of 4 Fluoro 2 2 Methylphenyl Pyrrolidine Analogues
Systematic Modification of the Pyrrolidine (B122466) Ring System
Introduction of Heteroatoms and Functional Groups at Different Positions
The introduction of additional heteroatoms and various functional groups onto the pyrrolidine ring is a primary strategy for expanding the chemical diversity of 4-Fluoro-2-(2-methylphenyl)pyrrolidine analogues. These modifications can profoundly impact the molecule's polarity, hydrogen bonding capacity, and conformational preferences. nih.gov
Research has demonstrated the feasibility of producing a variety of functionalized pyrrolidines. For instance, synthetic routes have been developed for 4,4-disubstituted-3-oxopyrrolidones, which serve as versatile intermediates. chemrxiv.org These intermediates can be efficiently converted into diverse building blocks, including 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines, showcasing a method for introducing key functional groups at the 3-position. chemrxiv.org The synthesis of heteroatom-containing pyrrolidine derivatives has also been achieved through methods like the Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with Et2Zn. researchgate.net This reaction is tolerant of various substituents, allowing for the incorporation of aryl, alkyl, and trimethylsilyl (B98337) groups. researchgate.net
Fluorination is another key modification strategy. The selective introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule. Quantum-chemical analyses on difluorinated pyrrolidines have shown that stereoelectronic effects, such as the anomeric effect (nN→σ*CF electron delocalization), significantly influence the conformational stability of these analogues. nih.gov
The table below summarizes various functional groups and heteroatoms that have been incorporated into the pyrrolidine scaffold, based on established synthetic methodologies.
| Modification Position | Introduced Functional Group/Heteroatom | Synthetic Strategy | Reference |
| C-3 | Amine (-NH2) | Reductive amination of 3-oxopyrrolidones | chemrxiv.org |
| C-3 | Hydroxyl (-OH) | Reduction of 3-oxopyrrolidones | chemrxiv.org |
| C-3 | Difluoro (-F2) | Deoxofluorination (e.g., with DAST) of 3-oxopyrrolidones | chemrxiv.org |
| C-4 | Hydroxyl (-OH) | Starting from 4-hydroxyproline (B1632879) derivatives | nih.gov |
| Ring | Sulfur (Thiolanes) | [3+2]-cycloaddition of thiocarbonyl ylides with alkenes | nih.gov |
| Ring | Various (e.g., -CH2SiMe3) | Ti-catalyzed carbocyclization of functionalized amines | researchgate.net |
Ring Expansion and Contraction Strategies
Altering the size of the heterocyclic ring from the core five-membered pyrrolidine system to four-membered azetidines or six-membered piperidines and seven-membered azepanes represents a significant structural leap. These "skeletal editing" strategies can drastically alter the compound's conformational flexibility and vectoral presentation of substituents.
Ring Contraction: A prominent strategy for pyrrolidine synthesis is the ring contraction of more readily available six-membered rings like pyridines. osaka-u.ac.jpnih.gov A photo-promoted ring contraction of pyridines using silylborane has been developed to afford pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.netnih.gov This method demonstrates broad substrate scope and high functional group compatibility. nih.gov Another approach involves the ring contraction of N-substituted piperidine (B6355638) derivatives, which can be selectively guided to yield either pyrrolidin-2-ones or 3-iodopyrroles by tuning the oxidant and additives used. rsc.org Ring contraction has also been utilized in the synthesis of 2-trifluoromethyl thiolanes from unsaturated six-membered sulfoxide (B87167) precursors. nih.gov
Ring Expansion: Conversely, ring expansion strategies can be employed to generate larger ring systems from pyrrolidine precursors. For example, the synthesis of di- and tri-substituted fluoroalkylated azepanes (seven-membered rings) has been achieved through the ring expansion of pyrrolidines. researchgate.net This process proceeds via a regioselective nucleophilic attack on a bicyclic azetidinium intermediate. researchgate.net
| Transformation | Starting Ring System | Product Ring System | Key Reagents/Method | Reference |
| Contraction | Pyridine | Pyrrolidine | Silylborane, Photo-irradiation | osaka-u.ac.jpnih.gov |
| Contraction | Piperidine | Pyrrolidin-2-one | Selective oxidation | rsc.org |
| Expansion | Pyrrolidine | Azepane | Formation of bicyclic azetidinium intermediate, nucleophilic attack | researchgate.net |
Synthesis of Spirocyclic and Fused Pyrrolidine Derivatives
Creating more rigid and three-dimensional structures through spirocyclic and fused ring systems is a powerful tactic to explore novel chemical space and constrain the conformation of the parent molecule.
Spirocyclic Derivatives: Spirocyclic systems, where two rings share a single carbon atom, are of increasing interest in medicinal chemistry for their ability to increase the sp3 character and three-dimensionality of molecules. thieme-connect.deresearchgate.net Efficient, one-pot, three-component protocols have been developed for the stereoselective synthesis of spirocyclic pyrrolidines. nih.gov These often involve 1,3-dipolar cycloaddition reactions between an azomethine ylide (generated in situ from an amino acid and an aldehyde/ketone like isatin), and a dipolarophile. nih.govnih.gov This approach has been used to generate a variety of complex spiro-heterocycles, including spiro-pyrrolidine/pyrrolizidine/pyrrolothiazolidine derivatives. nih.gov The synthesis of spiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline] derivatives has also been reported as part of the discovery of potent MDM2 inhibitors. acs.org
Fused Derivatives: Fused ring systems, where two rings share two adjacent atoms, lead to bicyclic structures such as pyrrolizidines and indolizidines. The synthesis of fluorinated pyrrolizidines can be achieved using building blocks that already contain a trifluoromethyl group or through cyclization reactions following a difluoromethylation step. bioorganica.com.ua In addition to fully saturated fused systems, pyrrolo-fused heterocycles have been synthesized as rigid analogues of known kinase inhibitors. nih.gov For example, bicyclic N-substituted pyrrolo-fused six-, seven-, and eight-membered heterocycles have been created to act as potent inhibitors of VEGFR-2 and other receptor tyrosine kinases. nih.gov
| System Type | Synthetic Strategy | Example Scaffold | Reference |
| Spirocyclic | 1,3-Dipolar Cycloaddition | Spiro[oxindole-pyrrolidine] | nih.govnih.gov |
| Spirocyclic | Multi-step synthesis | Spiro[cyclohexane-pyrrolidine-indoline] | acs.org |
| Fused (Bicyclic) | Cyclization of functionalized pyrrolidines | Fluorinated Pyrrolizidines | bioorganica.com.ua |
| Fused (Bicyclic) | CDI-mediated lactamization | Pyrrolo-fused heterocycles | nih.gov |
Tailoring the 2-Methylphenyl Moiety
The 2-methylphenyl group at the C-2 position of the pyrrolidine ring is a crucial component of the molecule's identity, contributing significantly to its lipophilicity and steric profile. Modifications to this moiety, either by adding substituents to the phenyl ring or by completely replacing it with a bioisostere, can systematically modulate its properties.
Positional and Electronic Effects of Substituents on the Phenyl Ring
The electronic effect of substituents is often rationalized using Hammett constants, which quantify the electron-donating or electron-withdrawing ability of a group. mdpi.com Studies on various aromatic systems show that these electronic effects can be transmitted through the ring, influencing the reactivity and spectroscopic properties of distal functional groups. mdpi.comnih.govresearchgate.net For example, in studies of substituted 2,2-dimethylchroman-4-ones, a good correlation was found between the 13C NMR chemical shifts of carbons para to the substituent and the corresponding Hammett constants, whereas carbons in the meta position showed poor correlation. mdpi.com This highlights the predictable transmission of electronic effects to specific positions.
| Substituent Type | Position on Phenyl Ring | Potential Effect | Reference Principle |
| Electron-Withdrawing (e.g., -Cl, -CF3) | Para | Decreases electron density of the ring, potential for halogen bonding | mdpi.comnih.gov |
| Electron-Donating (e.g., -OCH3) | Para | Increases electron density of the ring, potential H-bond acceptor | mdpi.comnih.gov |
| Halogen (e.g., -F) | Ortho/Meta | Alters lipophilicity and metabolic stability, steric influence | acs.orgresearchgate.net |
| Bulky Alkyl (e.g., -tBu) | Meta/Para | Increases steric bulk and lipophilicity | rsc.org |
Bioisosteric Replacements of the Phenyl Group
Bioisosterism, the strategy of replacing one chemical moiety with another that has similar physical or biological properties, is a cornerstone of medicinal chemistry. prismbiolab.com Replacing the 2-methylphenyl group with non-classical, sp3-rich bioisosteres can improve properties such as aqueous solubility, metabolic stability, and lipophilicity, a concept often termed "escaping from flatland". dundee.ac.uknih.gov
Several saturated, three-dimensional scaffolds have emerged as effective phenyl ring mimics:
Bicyclo[1.1.1]pentane (BCP): This compact, rigid cage structure effectively mimics a para-substituted phenyl ring. nih.govnih.gov In one antimalarial series, a BCP analogue was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties and solubility. dundee.ac.uknih.govnih.gov
Cubane (B1203433): This highly strained cage structure can also act as a phenyl mimic. In the same antimalarial study, a cubane analogue exhibited improved in vitro potency, but this came at the cost of reduced metabolic stability. dundee.ac.uknih.gov
Bridged Piperidines: These scaffolds have also been proposed as superior phenyl alternatives, leading to strongly improved drug-like properties, particularly a drastic increase in aqueous solubility. nih.gov
Heterocyclic Rings: Replacing the phenyl group with various five- or six-membered heterocyclic rings (e.g., pyridine, thiophene, pyrazole) is a classical bioisosteric strategy. This can introduce heteroatoms that may act as hydrogen bond donors or acceptors, alter the dipole moment, and provide new vectors for substitution while modulating metabolic liabilities. acs.org
The choice of a suitable bioisostere requires careful consideration of the role the original phenyl ring plays. If it is primarily a scaffold for positioning other groups, a rigid cage compound like BCP may be ideal. If specific electronic interactions are required, a carefully chosen heterocycle might be more appropriate. prismbiolab.combaranlab.org
| Bioisostere | Key Features | Potential Advantages | Reference |
| Bicyclo[1.1.1]pentane (BCP) | Rigid, linear scaffold | Improved solubility and metabolic stability | dundee.ac.uknih.govnih.gov |
| Cubane | Spherical, rigid scaffold | Can improve potency | dundee.ac.uknih.gov |
| Bridged Piperidine | Saturated, 3D heterocycle | Drastically improved aqueous solubility | nih.gov |
| Pyridine/Thiophene | Aromatic heterocycles | Modulates electronics, introduces H-bond acceptors/donors | acs.orgprismbiolab.com |
Derivatization at the Nitrogen Atom of the Pyrrolidine Ring
The secondary amine of the this compound ring is a key functional group that provides a versatile handle for structural diversification. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, enabling a wide range of derivatization reactions. These modifications are crucial for exploring the chemical space around the core scaffold, modulating physicochemical properties, and investigating structure-activity relationships (SAR) in medicinal chemistry contexts. nih.gov
Amide, Sulfonamide, and Carbamate (B1207046) Formation
The nucleophilic nitrogen of the pyrrolidine ring readily reacts with various electrophilic reagents to form stable amide, sulfonamide, and carbamate linkages. These functional groups are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors, thereby influencing molecular recognition and binding affinity. nih.govnih.gov
Amide Formation: Amide synthesis is a common strategy for derivatizing the pyrrolidine nitrogen. This can be achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride, or by using standard peptide coupling reagents. nih.govresearchgate.net For instance, coupling with a carboxylic acid in the presence of a carbodiimide (B86325) like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and an additive like triethylamine (B128534) (Et3N) yields the corresponding amide. nih.gov This method is widely used for creating libraries of compounds for biological screening. nih.gov
Sulfonamide Formation: Sulfonamides are synthesized by reacting the pyrrolidine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. nih.gov The reaction is typically carried out in an aqueous basic medium or an organic solvent. nih.govnih.gov This functional group is a key component in many therapeutic agents. The synthesis involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. mdpi.com The resulting sulfonamides are stable and can significantly alter the electronic and steric properties of the parent molecule. nih.gov
Carbamate Formation: Carbamates can be formed through several synthetic routes. A common method involves reacting the pyrrolidine with a chloroformate, such as p-nitrophenyl chloroformate, which acts as an alkoxycarbonylating agent. nih.govresearchgate.net Another approach is the reaction with an isocyanate. nih.gov A more modern, one-pot method involves the use of N,N'-carbonyldiimidazole (CDI) to first form a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the desired carbamate. mdpi.comorganic-chemistry.org This method avoids the use of hazardous reagents like phosgene. nih.gov
Table 1: Representative Reactions for N-Derivatization
| Derivative Type | Reagents and Conditions | General Product Structure |
|---|---|---|
| Amide | R-COOH, EDCI, Et3N, in CH2Cl2 | A pyrrolidine ring N-acylated with an R group. |
| Sulfonamide | R-SO2Cl, Base (e.g., Na2CO3), in aqueous media | A pyrrolidine ring N-sulfonylated with an R group. |
| Carbamate | R-OCOCl or R-NCO, Base, in an organic solvent | A pyrrolidine ring with an N-alkoxycarbonyl or N-alkylaminocarbonyl group. |
This table presents generalized reaction schemes. R represents a variable organic substituent.
N-Alkylation and N-Arylation Strategies
N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen is a fundamental transformation that can be achieved through various methods. A standard approach is the reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The reactivity follows the order I > Br > Cl. Another powerful method is reductive amination, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-alkylated product. This two-step, one-pot process is highly efficient for introducing a wide range of alkyl substituents. nih.gov
N-Arylation: The formation of an N-aryl bond typically requires more specialized conditions than N-alkylation due to the lower reactivity of aryl halides. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation. This reaction involves a palladium or copper catalyst to couple the pyrrolidine with an aryl halide or triflate. Microwave-assisted N-arylation has been shown to be a rapid and efficient method for synthesizing N-aryl derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govbeilstein-journals.org
Stereochemical Exploration in Derivatives
The this compound scaffold contains two stereocenters at the C2 and C4 positions, meaning it can exist as four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific spatial arrangement of the substituents profoundly influences the molecule's three-dimensional shape, which is critical for its interaction with chiral biological macromolecules like enzymes and receptors. nih.govresearchgate.net
Synthesis and Characterization of All Possible Stereoisomers
The synthesis of all possible stereoisomers of a chiral molecule is essential for a comprehensive understanding of its biological activity. amanote.com Asymmetric synthesis strategies are employed to selectively obtain each stereoisomer in high enantiomeric and diastereomeric purity. nih.gov For fluorinated pyrrolidines, methods like the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes can be utilized to establish the chiral centers with high stereocontrol. nih.gov
For example, a study on a complex histamine (B1213489) H3 receptor antagonist containing a substituted bipyrrolidinyl moiety detailed the asymmetric synthesis of all four possible stereoisomers. nih.gov The synthesis allowed for the individual preparation and characterization of each isomer, which is a critical step before evaluating their distinct biological profiles. nih.gov
Characterization of the individual stereoisomers involves a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for determining the relative and absolute stereochemistry of the molecules. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is typically used to confirm the enantiomeric purity of each synthesized isomer.
Understanding the Impact of Stereochemistry on Molecular Recognition
The stereochemistry of a molecule is a primary determinant of its biological activity. Different stereoisomers of the same compound can exhibit vastly different affinities for a biological target, with one isomer often being significantly more potent than the others. nih.gov This phenomenon, known as stereoselectivity, arises because biological targets like proteins are themselves chiral.
The presence of fluorine can further influence molecular recognition through stereoelectronic effects, such as the gauche effect, which can favor specific conformations of the pyrrolidine ring. nih.govbeilstein-journals.org These conformational preferences can pre-organize the molecule into a shape that is either optimal or suboptimal for binding to a target. beilstein-journals.org
In a study of the four stereoisomers of a histamine H3 receptor antagonist, it was found that the (2S,3'S) stereoisomer displayed a superior in vitro affinity for the receptor compared to the other three isomers. nih.gov This highlights how a subtle change in the spatial orientation of a substituent on the pyrrolidine ring can lead to a significant difference in biological function. Computational docking studies can further elucidate these differences by revealing how each stereoisomer interacts with the amino acid residues in the binding site of the target protein. nih.gov
Table 2: Hypothetical Binding Affinities of Stereoisomers
| Stereoisomer | Relative Binding Affinity (%) | Key Interaction Feature |
|---|---|---|
| (2S,4S) | 100 | Optimal hydrogen bonding and hydrophobic interactions. |
| (2R,4R) | 15 | Steric clash of the 2-methylphenyl group with the binding pocket. |
| (2S,4R) | 45 | Suboptimal orientation of the fluorine atom for key polar contact. |
This table is illustrative, demonstrating how stereochemistry can impact biological activity. The values are not based on experimental data for this compound itself.
This compound as a Key Building Block in Complex Molecular Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Fluorinated pyrrolidines, such as this compound, are particularly valuable as building blocks for creating more complex molecules with tailored properties. researchgate.netnuph.edu.ua The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. beilstein-journals.org
The synthetic utility of this building block lies in the orthogonal reactivity of its functional groups. The secondary amine allows for derivatization as described in section 6.3, while the aryl ring can potentially be functionalized further. The fluorine atom and the stereocenters provide specific three-dimensional features that can be crucial for the biological activity of the target molecule.
Pyrrolidine derivatives are frequently used as key intermediates in the multi-step synthesis of therapeutic agents. nih.gov For instance, substituted prolines and pyrrolidines are central components in the synthesis of antiviral drugs, antidiabetic agents, and treatments for central nervous system disorders. nih.govnih.govnih.gov The defined stereochemistry of a building block like (2S,4R)-4-fluoro-2-(2-methylphenyl)pyrrolidine can be carried through a synthetic sequence to impart the desired chirality to the final complex product, avoiding the need for difficult chiral separations at later stages.
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The inquiry into its application in multicomponent reactions for scaffold assembly and its use as a precursor for advanced heterocyclic systems also yielded no results. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or that research involving it has not been published in publicly accessible sources.
Therefore, the structured article on "" cannot be provided due to the absence of foundational research on the parent compound.
Future Research Directions and Advanced Methodological Applications in 4 Fluoro 2 2 Methylphenyl Pyrrolidine Chemistry
Development of Sustainable and Green Synthetic Protocols
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. For the synthesis of 4-Fluoro-2-(2-methylphenyl)pyrrolidine, future research will likely focus on developing more sustainable and eco-friendly protocols.
One promising avenue is the use of biocatalysis. Enzymes, such as laccases and transaminases, can be employed to carry out stereoselective transformations under mild conditions, often in aqueous media, thus reducing the need for hazardous organic solvents. rsc.orgacs.org For instance, a biocatalytic approach has been successfully used for the stereoselective synthesis of pyrrolidine-2,3-diones. rsc.org The application of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones has also been demonstrated, achieving high enantiomeric excess. acs.org Another green strategy involves the use of supramolecular catalysts like β-cyclodextrin in aqueous-ethanolic solutions for the synthesis of pyrrolidine-2-one derivatives. rsc.org
Furthermore, the development of catalyst- and solvent-free reaction conditions represents a significant step towards greener synthesis. researchgate.net A notable example is the efficient synthesis of 2-pyrrolidinone (B116388) analogs through a one-pot, three-component reaction under neat conditions at room temperature. researchgate.net The exploration of multicomponent reactions (MCRs) in eco-friendly solvents like ethanol (B145695) also presents a viable green synthetic route to pyrrolidinone derivatives. vjol.info.vn Additionally, a selective direct fluorination-amidase strategy has been shown to be a highly efficient and scalable route to enantiopure fluorolactam derivatives, offering a greener alternative to methods relying on heavy metal catalysts. researchgate.net
| Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Biocatalysis (e.g., Transaminases) | Use of enzymes in aqueous media, mild reaction conditions. | High stereoselectivity, reduced solvent waste, biodegradable catalysts. | acs.org |
| Supramolecular Catalysis (e.g., β-Cyclodextrin) | Water-soluble, reusable catalyst. | Metal-free, eco-friendly solvent system, potential for recyclability. | rsc.org |
| Solvent-Free Reactions | Reactions conducted in the absence of a solvent, often using grinding or neat conditions. | Elimination of solvent waste, simplified workup, high atom economy. | researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | Increased efficiency, reduced number of synthetic steps and waste. | vjol.info.vn |
Integration of Flow Chemistry and Continuous Manufacturing Techniques
Flow chemistry and continuous manufacturing are transforming chemical synthesis from batch-wise operations to continuous, automated processes. rsc.org These techniques offer significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. For the synthesis of fluorinated heterocycles like this compound, flow chemistry can be particularly beneficial due to the often hazardous nature of fluorinating agents. researchgate.net
Continuous-flow microreactors have been successfully employed for various fluorination methods, including nucleophilic fluorination, trifluoromethylation, and electrophilic fluorination. researchgate.net The use of in-line scavenging procedures in these systems can yield clean products without the need for extensive purification. researchgate.net A novel and efficient continuous-flow route has been developed for the preparation of trifluoromethylated N-fused heterocycles, demonstrating the potential for rapid and scalable synthesis. acs.org This approach significantly improves upon traditional batch methods by offering higher yields and milder reaction conditions. acs.org
The application of flow chemistry also extends to the utilization of fluorinated greenhouse gases as fluoroalkylating agents, which is challenging under conventional batch conditions. rsc.org Continuous flow strategies enable the efficient use of these gases, addressing issues of insufficient interfacial contact and scalability. rsc.org
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Handling of hazardous reagents in large quantities. | Small reaction volumes, better temperature control, containment of hazardous intermediates. | researchgate.net |
| Scalability | Often requires re-optimization of reaction conditions. | Scalable by extending reaction time or using larger reactors. | acs.org |
| Reaction Control | Difficult to control temperature and mixing, especially in exothermic reactions. | Precise control over temperature, pressure, and mixing. | rsc.org |
| Productivity | Limited by batch size and downtime between batches. | Continuous production, higher throughput. | acs.org |
Application of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Optimization
Machine learning algorithms can also be employed to predict the optimal conditions for a given chemical transformation. beilstein-journals.org By training on datasets of reactions with varying parameters (e.g., catalyst, solvent, temperature), ML models can predict the conditions that will maximize the yield and selectivity of the desired product. beilstein-journals.org This approach has been successfully applied to various reaction types, including deoxyfluorination. beilstein-journals.org Furthermore, ML can guide the computational screening of new reactions, accelerating the discovery of novel synthetic methodologies. mit.edu An ML approach has also been developed to predict the fluorination strength of electrophilic fluorinating reagents, which can aid in the rational selection of reagents for the synthesis of fluorinated compounds. rsc.org
Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
Process Analytical Technology (PAT) plays a crucial role in understanding and optimizing chemical reactions by providing real-time insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. rsc.orgrsc.org For the synthesis of this compound, particularly in continuous flow setups, advanced in situ spectroscopic techniques are invaluable.
Techniques such as FlowIR and FlowNMR allow for the continuous monitoring of reactant consumption and product formation. rsc.orgnanalysis.com For instance, FlowIR was utilized to monitor the concentration of trifluoromethane (B1200692) in a continuous flow synthesis of fluorinated compounds. rsc.org In-line UV-vis spectroscopy has also been employed to monitor the formation of desired products in telescoped reaction sequences. rsc.org Raman spectroscopy is another powerful tool for real-time reaction monitoring in flow systems, as it can be easily interfaced with flow units to provide qualitative and quantitative data on the reaction progress. nih.gov These techniques enable rapid reaction optimization and ensure consistent product quality. nih.gov
High-Throughput Experimentation for Rapid Catalyst and Reaction Discovery
High-Throughput Experimentation (HTE) allows for the rapid screening of a large number of catalysts and reaction conditions in parallel, significantly accelerating the discovery and optimization of new synthetic methods. semanticscholar.org For the asymmetric synthesis of 2-arylpyrrolidines, HTE can be used to quickly identify the optimal chiral catalyst and reaction parameters to achieve high enantioselectivity.
The integration of HTE with machine learning algorithms creates a powerful platform for autonomous reaction optimization. beilstein-journals.orgsemanticscholar.org An automated workflow can be established where an ML model proposes a set of experiments, which are then performed by a robotic HTE system. The results are fed back to the model, which then suggests the next round of experiments, leading to the rapid identification of optimal reaction conditions. semanticscholar.org This approach has been successfully used for the optimization of various reactions, including Buchwald-Hartwig aminations and Suzuki couplings. semanticscholar.org
Multiscale Modeling and Simulation for Bridging Quantum and Classical Regimes in Reaction Prediction
Computational modeling and simulation provide a molecular-level understanding of reaction mechanisms, transition states, and the factors that control selectivity. For the synthesis of this compound, multiscale modeling approaches that combine quantum mechanics (QM) and molecular mechanics (MM) can be employed to study complex reaction systems.
DFT (Density Functional Theory) calculations are particularly useful for investigating the transition states of key steps, such as the stereodetermining step in an asymmetric synthesis. whiterose.ac.ukacs.org The Activation Strain Model (ASM) can be used in conjunction with energy decomposition analysis to understand the origins of selectivity in cycloaddition reactions leading to pyrrolidine rings. acs.org These computational studies can rationalize experimental observations and guide the design of more efficient and selective catalysts and reaction conditions. whiterose.ac.uk For example, computational studies have been used to elucidate the mechanism of chiral phosphoric acid-catalyzed aza-Michael cyclizations for the synthesis of substituted pyrrolidines. whiterose.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
